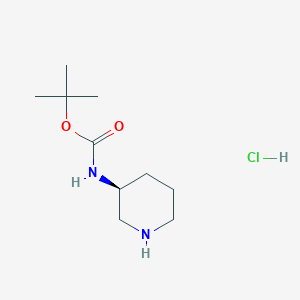
(S)-3-(Boc-amino)piperidine hydrochloride
概要
説明
(S)-3-(Boc-amino)piperidine hydrochloride is a chemical compound widely used in organic synthesis and pharmaceutical research. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group at the third position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industrial processes.
作用機序
Target of Action
It is known that the compound is used in the synthesis of pharmaceutical compounds . It is used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .
Mode of Action
The (S)-3-(Boc-amino)piperidine hydrochloride, also known as tert-butyloxycarbonyl (t-Boc or simply Boc), is a protecting group for amines . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The most common strategy to protect an amino group is to convert it into a carbamate .
Biochemical Pathways
It is known that the compound is used in the synthesis of bromodomain inhibitors as well as hepg2 cell cycle inhibitors used in anti-tumor therapy . These inhibitors likely affect the biochemical pathways related to bromodomains and HepG2 cell cycles.
Pharmacokinetics
It is known that the compound is used in the synthesis of pharmaceutical compounds , which would undergo pharmacokinetic processes once administered.
Result of Action
The result of the action of this compound is the protection of amines, allowing for transformations of other functional groups . This is particularly useful in the synthesis of pharmaceutical compounds , where the protection of amines can facilitate the synthesis of complex molecules.
Action Environment
The action environment can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive and should be stored away from air . It should also be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . Furthermore, it should be stored away from oxidizing agents .
生化学分析
Biochemical Properties
(S)-3-(Boc-amino)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can alter the expression of specific genes, thereby impacting the production of proteins and other essential cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcome without causing harm. It is essential to determine the optimal dosage to maximize the benefits and minimize the risks associated with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its activity and function. The efficient transport and distribution of this compound are essential for achieving the desired effects in target cells and tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can influence the interactions of this compound with other biomolecules and determine its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)piperidine hydrochloride typically involves the protection of the amino group on the piperidine ring. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eliminates a carbonate ion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in these reactors allows for the continuous deprotection of Boc groups under controlled conditions, facilitating large-scale production .
化学反応の分析
Types of Reactions
(S)-3-(Boc-amino)piperidine hydrochloride undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Deprotection: The major product is the free amine form of the piperidine ring.
Substitution: Products vary based on the nucleophile used, leading to different substituted piperidine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring.
科学的研究の応用
(S)-3-(Boc-amino)piperidine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Industry: Applied in the production of fine chemicals and intermediates for drug synthesis.
類似化合物との比較
Similar Compounds
4-Amino-1-Boc-piperidine: Another Boc-protected piperidine derivative used in similar applications.
N-Boc-protected amino esters: Used in peptide synthesis and organic chemistry.
Uniqueness
(S)-3-(Boc-amino)piperidine hydrochloride is unique due to its specific stereochemistry and the position of the Boc-protected amino group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing complex molecules and pharmaceutical compounds.
特性
IUPAC Name |
tert-butyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZJMFUNRMGTA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





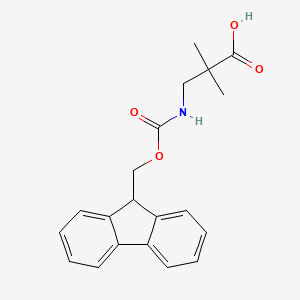
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)
![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1437882.png)
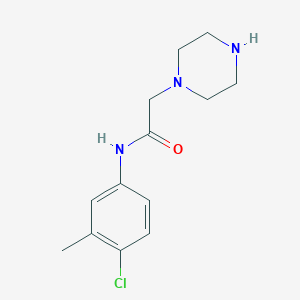
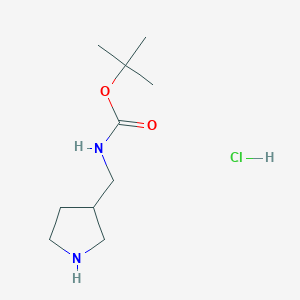
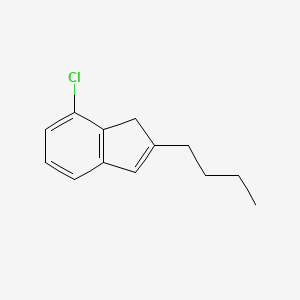
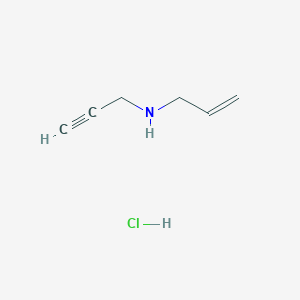
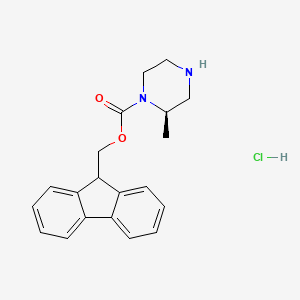
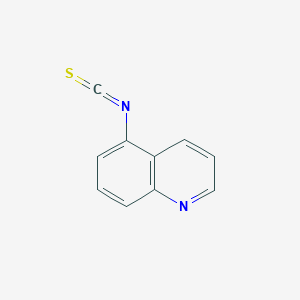
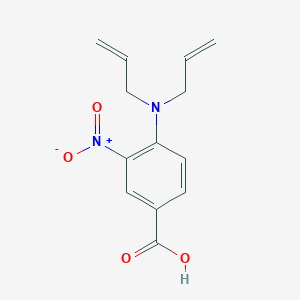
![2-[(3-Ethoxypropyl)amino]isonicotinic acid](/img/structure/B1437898.png)
